

Thermochemical Profile of 1-Ethyl-1-cyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-1-cyclopentene**

Cat. No.: **B1583899**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **1-Ethyl-1-cyclopentene** (CAS Registry Number: 2146-38-5). The information is compiled from established sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents key thermochemical parameters in a structured format, details the experimental methodologies used for their determination, and includes visualizations of relevant processes.

Core Thermochemical Data

1-Ethyl-1-cyclopentene, with the chemical formula C_7H_{12} , is a cycloalkene of interest in various chemical studies.^{[1][2]} A summary of its key thermochemical properties is presented below.

Table 1: Thermochemical Properties of **1-Ethyl-1-cyclopentene**

Property	Symbol	Value	Units	Phase	Reference
Standard Enthalpy of Combustion	ΔcH°	-4411.27 ± 0.79	kJ/mol	Liquid	[3]
Standard Enthalpy of Formation	ΔfH°	-58.37 ± 0.88	kJ/mol	Liquid	[3]
Standard Enthalpy of Formation	ΔfH°	-25.00	kJ/mol	Gas	[1]
Standard Gibbs Free Energy of Formation	ΔfG°	72.65	kJ/mol	Gas	[1]
Standard Molar Entropy (calculated)	S°	344.6	J/mol·K	Gas	
Constant Pressure Heat Capacity	C_p	188.3	J/mol·K	Liquid	[2] [3]
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	38.50 ± 0.30	kJ/mol		[1]
Enthalpy of Hydrogenation	ΔrH°	-101.9 ± 0.63	kJ/mol	Liquid	[4]

Note: The standard molar entropy (S°) was calculated using the Gibbs-Helmholtz equation ($\Delta fG^\circ = \Delta fH^\circ - T\Delta S^\circ$) with $T = 298.15$ K and the gas phase values for ΔfH° and ΔfG° .

Experimental Protocols

The thermochemical data presented in this guide are derived from precise experimental techniques. The following sections outline the methodologies for the key experiments cited.

Combustion Calorimetry

The standard enthalpy of combustion of liquid **1-Ethyl-1-cyclopentene** was determined by Labbauf and Rossini (1961) using bomb calorimetry.^[3] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Generalized Experimental Protocol for Bomb Calorimetry of Liquid Hydrocarbons:

- Sample Preparation: A precise mass of high-purity **1-Ethyl-1-cyclopentene** is encapsulated in a thin-walled glass ampoule or a gelatin capsule. A small amount of a hydrocarbon oil is often added to ensure complete combustion.
- Calorimeter Assembly: The sample is placed in a platinum crucible within the bomb, with a fuse wire in contact with the sample. The bomb is then sealed and pressurized with purified oxygen to approximately 30 atmospheres.
- Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through the fuse wire.
- Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter system, determined by burning a standard substance like benzoic acid, is used to calculate the heat of combustion of the sample. Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the heat of combustion of the fuse wire and any auxiliary materials.

Determination of Enthalpy of Vaporization by Gas Chromatography

The enthalpy of vaporization of **1-Ethyl-1-cyclopentene** was determined using a gas chromatography-calorimetry method, as reported by Fuchs and Peacock. This method correlates gas chromatographic retention times with known vaporization enthalpies of reference compounds.

Experimental Workflow:

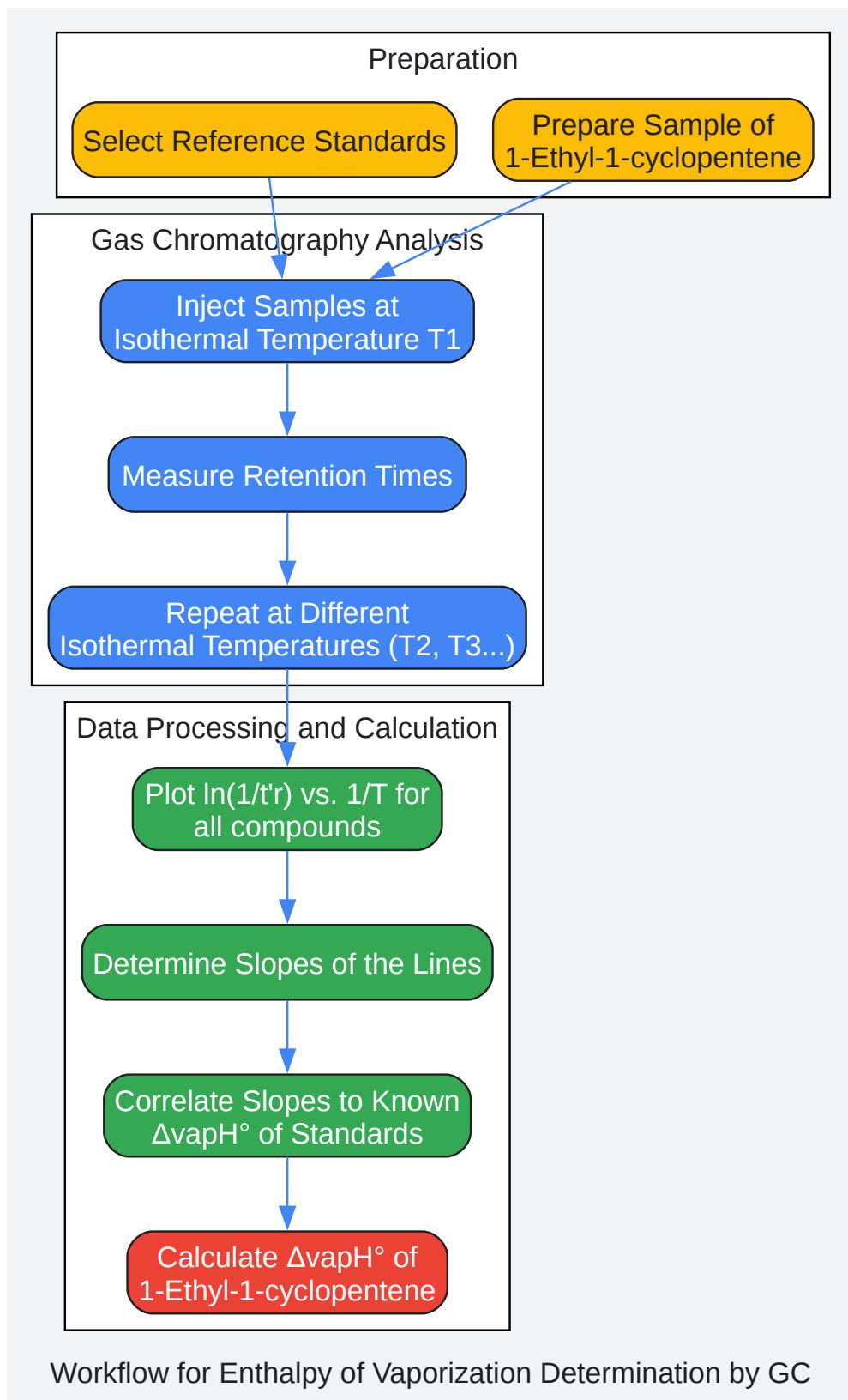
- Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature can be precisely controlled.
- Reference Standards: A series of compounds with well-established enthalpies of vaporization and structures similar to **1-Ethyl-1-cyclopentene** are selected as standards.
- Isothermal Analysis: The reference standards and the **1-Ethyl-1-cyclopentene** sample are injected into the gas chromatograph under isothermal conditions at several different column temperatures.
- Retention Time Measurement: The retention time for each compound at each temperature is accurately measured.
- Data Correlation: A plot of the natural logarithm of the reciprocal of the adjusted retention time ($\ln(1/t'r)$) versus the reciprocal of the absolute temperature ($1/T$) is created for each compound. According to the Clausius-Clapeyron equation, the slope of this line is proportional to the enthalpy of vaporization.
- Enthalpy Calculation: By comparing the slope for **1-Ethyl-1-cyclopentene** with the slopes of the reference compounds with known enthalpies of vaporization, the enthalpy of vaporization for the target compound can be accurately determined.

Catalytic Hydrogenation

The enthalpy of hydrogenation of **1-Ethyl-1-cyclopentene** to ethylcyclopentane has been measured to determine the enthalpy of reaction. This involves the catalytic addition of hydrogen across the double bond.

Generalized Procedure for Catalytic Hydrogenation:

- Reactor Setup: A known amount of **1-Ethyl-1-cyclopentene** is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the mixture.
- Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove all oxygen.
- Hydrogen Introduction: Hydrogen gas is introduced into the reaction vessel, typically from a balloon or a pressurized cylinder, to the desired pressure.
- Reaction Execution: The mixture is vigorously stirred at a controlled temperature (often room temperature) to ensure efficient contact between the reactants, catalyst, and hydrogen.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or by measuring the uptake of hydrogen.
- Work-up and Product Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the product, ethylcyclopentane. The enthalpy of hydrogenation is determined using a reaction calorimeter that measures the heat evolved during the reaction.


Visualizations

The following diagrams illustrate key processes related to the thermochemistry of **1-Ethyl-1-cyclopentene**.

Reaction Conditions

Room Temperature

Solvent
(e.g., Ethanol)1-Ethyl-1-cyclopentene
(C₇H₁₂)+ H₂ (gas)Ethylcyclopentane
(C₇H₁₄)Catalyst
(e.g., Pd/C)[Click to download full resolution via product page](#)**Catalytic hydrogenation of 1-Ethyl-1-cyclopentene.**

[Click to download full resolution via product page](#)

Workflow for determining enthalpy of vaporization by GC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. 1-Ethylcyclopentene [webbook.nist.gov]
- 3. 1-Ethylcyclopentene [webbook.nist.gov]
- 4. 1-Ethylcyclopentene [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of 1-Ethyl-1-cyclopentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583899#thermochemical-data-for-1-ethyl-1-cyclopentene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com